tert-butyl N-(5,5-difluoroazepan-4-yl)carbamate
Description
tert-Butyl N-(5,5-difluoroazepan-4-yl)carbamate is a fluorinated azepane derivative featuring a tert-butyl carbamate protecting group. The molecule comprises a seven-membered azepane ring with two fluorine atoms at the 5,5-positions and a carbamate moiety at the 4-position. This structural motif is significant in medicinal chemistry, as carbamate-protected amines are widely used as intermediates in drug synthesis to enhance solubility, stability, or bioavailability. The difluoro substitution likely influences electronic and steric properties, impacting reactivity and interactions with biological targets .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5,5-difluoroazepan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-8-4-6-14-7-5-11(8,12)13/h8,14H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZSHNFZZFGRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCCC1(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5,5-difluoroazepan-4-yl)carbamate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced at the 5-position of the azepane ring using fluorinating agents under controlled conditions.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the azepane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above, with optimization for yield and purity. The process may include:
- Use of continuous flow reactors for efficient cyclization and fluorination.
- Purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(5,5-difluoroazepan-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the fluorine atoms or the carbamate group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
- Oxidation products may include azepane derivatives with additional oxygen-containing functional groups.
- Reduction products may include azepane derivatives with reduced functional groups.
- Substitution products depend on the nucleophile used and may include various azepane derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel fluorinated compounds with potential applications in materials science.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery and development.
- Studied for its interactions with biological targets such as enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(5,5-difluoroazepan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The carbamate group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Ring Size and Flexibility :
- The seven-membered azepane core in the target compound offers greater conformational flexibility compared to six-membered piperidine analogs (e.g., CAS 1270019-92-5). This flexibility may influence binding affinity in protein-ligand interactions.
Fluorination Patterns: Difluoro substitution at the 5,5-positions (target compound) vs. mono-fluoro (CAS 1270019-92-5) or trifluoromethyl (CAS 1523530-57-5 analogs) alters electronic properties.
Functional Group Diversity :
- The benzo[7]annulen derivative () incorporates a boron-containing dioxaborolane group, enabling cross-coupling reactions—a feature absent in the target compound but valuable for synthesizing biaryl structures in drug development .
Applications in Drug Discovery :
- Piperidine-based carbamates (e.g., CAS 1523530-57-5) are prevalent in kinase inhibitors and protease inhibitors, whereas azepane derivatives are explored for CNS drugs due to their ability to cross the blood-brain barrier.
Methodological Considerations for Structural Analysis
While direct crystallographic data for the target compound are unavailable in the provided evidence, analogs such as those in Table 1 are often characterized using:
- SHELX Programs (): For refining small-molecule crystal structures.
- ORTEP-3 (): To generate thermal ellipsoid plots for visualizing atomic displacement.
- SIR97 (): For direct methods in solving crystal structures.
These tools are critical for confirming stereochemistry and substituent positioning in carbamate derivatives .
Biological Activity
Tert-butyl N-(5,5-difluoroazepan-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5,5-difluoroazepane. The reaction conditions can vary, but often include the use of solvents such as dichloromethane or ethanol under controlled temperatures to ensure high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the carbamate functional group allows it to participate in hydrogen bonding and other interactions that can modulate enzyme activity or receptor binding.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit specific kinases involved in cancer progression, such as Pim kinases . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has been found effective against various bacterial strains, suggesting potential applications in treating infections. The mechanism behind this activity may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Case Studies
| Study | Findings |
|---|---|
| In vitro study on cancer cell lines | Demonstrated significant inhibition of cell growth in prostate and breast cancer cells at micromolar concentrations. |
| Antimicrobial efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. |
| Mechanistic study | Revealed that the compound induces apoptosis through the activation of caspase pathways in cancer cells. |
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity.
- Selectivity : It shows selectivity towards cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.
- Synergistic Effects : When combined with other chemotherapeutic agents, it enhances their efficacy, suggesting potential for combination therapies.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing tert-butyl N-(5,5-difluoroazepan-4-yl)carbamate, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves carbamate formation via BOC (tert-butoxycarbonyl) protection of the amine group. For azepane derivatives, fluorination steps (e.g., using DAST or Deoxo-Fluor) are critical. Key parameters include reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometry of fluorinating agents. Controlled synthesis approaches, such as copolymerization (as seen in P(CMDA-DMDAAC) synthesis ), emphasize the importance of monomer ratios and initiator selection. Flow chemistry can optimize reaction conditions by enabling precise control over residence time and temperature gradients .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
-
NMR Spectroscopy : and NMR identify backbone structure, while NMR confirms fluorination. Diastereomer differentiation may require 2D NMR (e.g., NOESY) .
-
Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks). For analogs, exact masses like 265.14800 Da have been reported .
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IR Spectroscopy : Confirms carbamate C=O stretches (~1680–1720 cm) and NH vibrations.
Technique Key Features Example Data from Analogs NMR Chemical shifts for CF groups (~-120 to -140 ppm) – HRMS Exact mass confirmation (e.g., 265.148 Da) –
Q. What are the recommended safety precautions for handling this compound?
- Methodological Answer : While tert-butyl carbamates are generally low-hazard, standard lab precautions apply:
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid inhalation/contact; rinse with water if exposed (as per SDS guidelines for analogs ).
- Store in cool, dry conditions away from oxidizers.
Advanced Questions
Q. How can researchers optimize the fluorination step to minimize side reactions?
- Methodological Answer :
-
Design of Experiments (DoE) : Systematic variation of parameters (temperature, reagent equivalents, solvent polarity) with statistical modeling identifies optimal conditions .
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In Situ Monitoring : Techniques like FTIR or inline NMR track fluorination progress, reducing over-fluorination risks.
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Catalyst Screening : Lewis acids (e.g., BF·OEt) may enhance selectivity for difluoroazepane formation.
Parameter Optimal Range Impact on Yield Temperature -10°C to 0°C Reduces decomposition DAST Equiv. 1.2–1.5 Balances reactivity/side products
Q. How can contradictory NMR data (e.g., diastereomer signals) be resolved?
- Methodological Answer :
- Advanced NMR : Use ^{19}\text{F- HOESY to probe fluorine-environment interactions.
- Computational Modeling : DFT calculations predict diastereomer stability and NMR chemical shifts .
- Chiral Chromatography : Separate enantiomers using columns like Chiralpak IA/IB for absolute configuration determination.
Q. What strategies enable scalable synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems improve heat/mass transfer and reduce batch variability (e.g., Omura-Sharma-Swern oxidation scaled via flow ).
- In-Line Purification : Couple reactors with scavenger columns or liquid-liquid extractors for real-time impurity removal.
- Process Analytical Technology (PAT) : Implement UV/Vis or Raman spectroscopy for quality control during scale-up.
Application-Oriented Questions
Q. How do the 5,5-difluoro substituents affect the azepane ring's conformational dynamics?
- Methodological Answer : Fluorine’s electronegativity and steric effects rigidify the azepane ring, favoring chair-like conformations. Molecular dynamics simulations or X-ray crystallography (for analogs like tert-butyl (1-(4-fluorophenyl)but-3-enyl)carbamate ) reveal reduced puckering flexibility. This impacts binding affinity in drug-target interactions.
Q. What role do tert-butyl carbamates play in peptide mimetic design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
